molecular formula C12H9F2N B1355156 2-(2,6-Difluorophenyl)aniline CAS No. 76838-89-6

2-(2,6-Difluorophenyl)aniline

Cat. No. B1355156
CAS RN: 76838-89-6
M. Wt: 205.2 g/mol
InChI Key: DXMJVEDCYGZYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,6-Difluorophenyl)aniline” is an organic compound with the molecular formula C12H9F2N . It is used in various chemical reactions and has significant applications in the field of organic synthesis .


Synthesis Analysis

The synthesis of “2-(2,6-Difluorophenyl)aniline” involves several methods . One of the methods involves the reaction with iron and ammonium chloride in ethanol and water under heating conditions . The yield of this reaction is reported to be 96.7% .


Molecular Structure Analysis

The molecular structure of “2-(2,6-Difluorophenyl)aniline” consists of a benzene ring attached to an amine group and two fluorine atoms . The molecular weight of the compound is 205.21 g/mol .


Chemical Reactions Analysis

“2-(2,6-Difluorophenyl)aniline” participates in various chemical reactions. It has been used in the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a herbicidal compound . It also participates in the formation of 2,6,9-trisubstituted purine inhibitors of p38α kinase .


Physical And Chemical Properties Analysis

“2-(2,6-Difluorophenyl)aniline” is a powder with a melting point of 85-86°C . It has a molecular weight of 205.21 g/mol . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Photochemistry Applications

2-(2,6-Difluorophenyl)aniline has been utilized in photochemical studies. For instance, Leyva et al. (2004) explored the photochemistry of fluorophenyl azides with aniline, where 2,6-difluorophenyl azides yielded asymmetrical fluoroazobenzenes through a singlet N-H insertion reaction followed by oxidation (Leyva, Sagredo, & Moctezuma, 2004).

Spectroscopic Studies

Spectroscopic investigations of related compounds have been conducted, offering insights into their molecular structure and properties. For example, Ceylan et al. (2016) conducted a spectroscopic and theoretical investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, which is structurally similar, providing valuable information on the vibrational frequencies and molecular geometry of such compounds (Ceylan, Özdemir Tarı, Gökce, & Ağar, 2016).

Fluorescence and Photostability Applications

Beppu et al. (2014) synthesized a series of 2,6-bis[aryl(alkyl)sulfonyl]anilines, which included structures related to 2-(2,6-Difluorophenyl)aniline. These compounds exhibited high fluorescence emissions in the solid state and improved photostability due to intramolecular hydrogen bonds. This indicates potential applications in the field of fluorescence materials and probes (Beppu, Kawata, Aizawa, Pu, Abe, Ohba, & Katagiri, 2014).

Electrocatalysis Research

In the field of electrocatalysis, Talukdar et al. (2020) developed rhenium(I) fac-tricarbonyl complexes with aniline moieties, including those similar to 2-(2,6-Difluorophenyl)aniline, as electrocatalysts for carbon dioxide reduction. This research demonstrates the compound's potential in carbon capture and conversion technologies (Talukdar, Sinha Roy, Amatya, Sleeper, Le Maguerès, & Jurss, 2020).

Catalysis and Synthesis

Rao et al. (2014) used 2-(Methylthio)aniline, structurally akin to 2-(2,6-Difluorophenyl)aniline, to synthesize a palladium complex which proved effective as a catalyst for Suzuki-Miyaura CC coupling reactions in water, highlighting its potential in green chemistry applications (Rao, Kumar, Bhunia, Singh, & Singh, 2014).

Safety And Hazards

“2-(2,6-Difluorophenyl)aniline” is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-(2,6-difluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMJVEDCYGZYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569595
Record name 2',6'-Difluoro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorophenyl)aniline

CAS RN

76838-89-6
Record name 2',6'-Difluoro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-difluorophenyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.